molecular formula C27H30N4O2 B10987990 4-(1H-indol-3-yl)-1-{4-[3-(1H-indol-3-yl)propanoyl]piperazin-1-yl}butan-1-one

4-(1H-indol-3-yl)-1-{4-[3-(1H-indol-3-yl)propanoyl]piperazin-1-yl}butan-1-one

Cat. No.: B10987990
M. Wt: 442.6 g/mol
InChI Key: IKEYHUMJJABOOV-UHFFFAOYSA-N
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Description

4-(1H-Indol-3-yl)-1-{4-[3-(1H-indol-3-yl)propanoyl]piperazin-1-yl}butan-1-one is a bis-indole derivative featuring a piperazine core substituted with a propanoyl group and a butan-1-one chain linked to indole moieties.

Properties

Molecular Formula

C27H30N4O2

Molecular Weight

442.6 g/mol

IUPAC Name

4-(1H-indol-3-yl)-1-[4-[3-(1H-indol-3-yl)propanoyl]piperazin-1-yl]butan-1-one

InChI

InChI=1S/C27H30N4O2/c32-26(11-5-6-20-18-28-24-9-3-1-7-22(20)24)30-14-16-31(17-15-30)27(33)13-12-21-19-29-25-10-4-2-8-23(21)25/h1-4,7-10,18-19,28-29H,5-6,11-17H2

InChI Key

IKEYHUMJJABOOV-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C(=O)CCCC2=CNC3=CC=CC=C32)C(=O)CCC4=CNC5=CC=CC=C54

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-indol-3-yl)-1-{4-[3-(1H-indol-3-yl)propanoyl]piperazin-1-yl}butan-1-one typically involves multi-step organic reactions. One common method includes:

    Formation of the Indole Derivative: Starting with indole, a Friedel-Crafts acylation can be performed to introduce the butanoyl group.

    Piperazine Coupling: The intermediate is then reacted with piperazine under controlled conditions to form the piperazine-linked indole derivative.

    Final Assembly: The final step involves coupling the two indole-piperazine intermediates through a condensation reaction, often facilitated by a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production may involve similar steps but optimized for large-scale synthesis. This includes:

    Batch Reactors: For precise control over reaction conditions.

    Continuous Flow Reactors: To enhance efficiency and yield.

    Purification Techniques: Such as crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically at the indole moieties.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: Electrophilic substitution reactions can occur on the indole rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

    Oxidation: Formation of indole-3-carboxylic acids.

    Reduction: Formation of alcohol derivatives.

    Substitution: Halogenated indole derivatives.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used in the synthesis of more complex organic molecules.

    Catalysis: Acts as a ligand in catalytic reactions.

Biology

    Pharmacology: Potential use in drug development due to its structural similarity to bioactive indole derivatives.

    Biochemical Probes: Used in studying enzyme interactions and receptor binding.

Medicine

    Anticancer Research: Investigated for its potential anticancer properties.

    Neuropharmacology: Studied for effects on neurotransmitter systems.

Industry

    Material Science: Utilized in the development of novel materials with specific electronic properties.

Mechanism of Action

The compound exerts its effects primarily through interactions with biological macromolecules. The indole moieties can bind to various receptors and enzymes, influencing their activity. The piperazine ring enhances the compound’s ability to cross biological membranes, increasing its bioavailability.

Comparison with Similar Compounds

4-[4-(1H-Indol-3-yl)butyl]piperazine Derivatives

These derivatives, such as 1-substituted 4-[4-(1H-indol-3-yl)butyl]piperazines, share the indole-piperazine motif but differ in substituents. For example:

  • 4-(1H-Indol-3-yl)butyl piperazine (2): Synthesized via derivatization of 4-(1H-indol-3-yl)butan-1-ol (10) or alkylation of piperazine. Challenges include unwanted bromination (e.g., 4-(2-bromo-1H-indol-3-yl)butanoic acid) and intramolecular acylation, leading to byproducts like tetrahydrocarbazol-1-one (6) .
  • 1-Protected 4-[4-(1H-indol-3-yl)butyl]piperazines (8a/8b) : Synthesized using ethyl or tert-butyl carbamates to stabilize intermediates, yielding moderate (50–60%) efficiency .

Key Comparison: The target compound’s propanoyl-piperazine linkage may reduce intramolecular cyclization risks compared to butyl-linked derivatives but requires precise acylation conditions to avoid side reactions.

Indole-Containing Piperazine Acyl Derivatives

  • 3-(1H-Indol-3-yl)-1-[4-(1-benzyl-2-ethyl-4-nitro-1H-imidazol-5-yl)-piperazin-1-yl]propan-1-one (22): Features a nitroimidazole-piperazine-indole scaffold. Its synthesis involves coupling imidazole-substituted piperazine with indole-propanoyl chloride, highlighting the versatility of piperazine acylation in drug design .
  • CA-5f: A bis-indole derivative with a methylpiperidinone core, showing autophagy inhibition activity. Its planar structure contrasts with the flexible butanone chain in the target compound .

Key Comparison: The target compound’s dual indole-propanoyl groups may enhance receptor binding affinity compared to single-indole analogues, but steric hindrance could limit bioavailability.

Stereochemical and Physicochemical Properties

Enantiomeric Excess (ee) in Indole-Piperazine Derivatives

  • (R)-4-(benzyloxy)-1-(4-bromophenyl)-3-(1H-indol-3-yl)butan-1-one : Achieved 87% ee via chiral HPLC (Chiralcel OD-H), with (R)-isomer eluting at 15.5 min vs. (S)-isomer at 11.3 min .
  • (R)-4-(benzyloxy)-3-(1H-indol-3-yl)-1-(thiophen-2-yl)butan-1-one : Higher ee (92%) due to improved stereocontrol, critical for pharmacological activity .

Conformational Stability

  • 3-(1-Cyclohexylpyrrolidin-2-ylidene)-3H-indole : Exhibits near-planar conjugation (max deviation: 0.497 Å) between indole and pyrrolidine rings, enhancing stability .
  • 4-(Cyclohexylamino)-1-(1H-indol-3-yl)butan-1-one: Less conjugated but stabilized by keto-enol tautomerism .

Pharmacological Relevance

Receptor Targeting

  • 4-[4-(1H-Indol-3-yl)alkyl]piperazines: Known as dopamine D4 and serotonin 5-HT1D agonists, suggesting the target compound may share similar mechanisms .
  • Compound 31 : A piperazine-acyl derivative with anticancer activity via autophagy inhibition, indicating structural versatility for diverse targets .

Key Comparison: The dual indole-propanoyl groups in the target compound could enhance receptor cross-reactivity but may require optimization for selectivity.

Data Tables

Table 2: Physicochemical Properties

Compound Planarity (Max Deviation, Å) Solubility Factors Stability Notes
Target Compound Likely flexible Moderate (piperazine) Susceptible to hydrolysis (ketone)
3-(1-Cyclohexylpyrrolidin-2-ylidene) 0.497 Low (conjugated system) Keto-enol tautomerism
Compound 22 (nitroimidazole-indole) Not reported High (polar nitro group) Stable under basic conditions

Biological Activity

The compound 4-(1H-indol-3-yl)-1-{4-[3-(1H-indol-3-yl)propanoyl]piperazin-1-yl}butan-1-one , often referred to as a novel indole derivative, has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by an indole core linked to a piperazine moiety and a butanone side chain. The molecular formula is C20H24N2OC_{20}H_{24}N_2O, with a molecular weight of 324.42 g/mol. The structural representation can be depicted as follows:

Structure 4(1Hindol3yl)14[3(1Hindol3yl)propanoyl]piperazin1ylbutan1one\text{Structure }4-(1H-indol-3-yl)-1-{4-[3-(1H-indol-3-yl)propanoyl]piperazin-1-yl}butan-1-one

Research indicates that this compound exhibits multiple mechanisms of action, primarily through interactions with neurotransmitter receptors:

  • Dopamine D2 Receptor Antagonism : Similar compounds have shown efficacy in binding to dopamine D2 receptors, suggesting potential applications in treating disorders like schizophrenia and Parkinson's disease .
  • Serotonin Reuptake Inhibition : The compound is also hypothesized to act as a serotonin reuptake inhibitor (SSRI), which could be beneficial in managing depression and anxiety disorders .

In Vitro Studies

In vitro studies have demonstrated that the compound possesses significant biological activity:

Activity TypeObservationsReference
Dopamine Binding Potent antagonist properties at D2 receptors
Serotonin Activity High affinity for serotonin transporter sites
Cytotoxicity Moderate cytotoxic effects against cancer cell lines

In Vivo Studies

Preclinical studies have highlighted the compound's potential through various behavioral assays:

  • Antidepressant-like Effects : In animal models, the compound demonstrated significant antidepressant-like behavior, enhancing the efficacy of serotonin precursors such as 5-hydroxytryptophan (5-HTP) .
  • Neuroprotective Effects : The compound has shown promise in neuroprotection, potentially mitigating neurodegenerative processes associated with conditions like Alzheimer's disease .

Case Studies

Several studies have explored the therapeutic potential of indole derivatives similar to the target compound:

  • Study on Dopamine Receptor Antagonists : A series of bicyclic piperazines were synthesized and evaluated for their binding affinity to dopamine receptors, revealing that modifications at the indole position significantly enhanced receptor selectivity and potency .
  • Antidepressant Activity Evaluation : A comparative study assessed various indole derivatives for their antidepressant effects using forced swim tests, with promising results indicating that certain structural modifications could enhance efficacy .

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